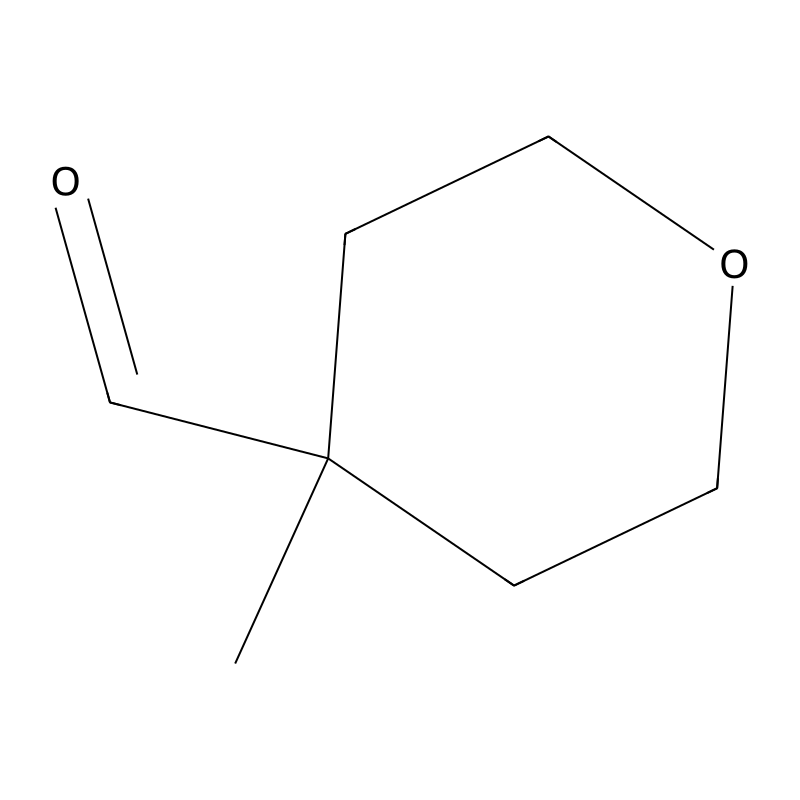

4-Methyltetrahydro-2H-pyran-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

It’s worth noting that the use of this compound can vary widely depending on the specific field of study and the goals of the research. It’s often used as a building block in organic synthesis , which means it could be used to create a variety of other compounds. The specific procedures and outcomes would depend on the goals of the individual research project.

- Summary: This compound is used in the ultrasound-assisted multicomponent synthesis of 4H-pyrans . The process is performed in pure water with only a 20 mol% of catalyst loading .

- Method: The synthesis involves the use of ET3N as a readily accessible catalyst . The methodology is simple, with short reaction times and excellent product yields .

- Results: The synthesized 4H-pyran derivatives behave preferably as minor groove binders over major groove or intercalators . They have high binding constants, ranging from 1.53 × 10^4 M^−1 to 2.05 × 10^6 M^−1 .

- Summary: 4H-Pyran is a well-known moiety that appears in various natural and synthetic products . These compounds include various biological activities like anti-hepatotoxic, antitumor, antiinflammatory, antioxidant, anti-spasmolytic, diuretic, estrogenic, anticoagulant, antifungal, antiviral, anti-helminthic, antimicrobial, hypothermal, anti-tubercular, anti-HIV, herbicidal, anticonvulsant and analgesic activity .

- Method: The design of 4H-pyran derivatives is achieved via catalyzed one-pot multicomponent reactions . Various catalysts such as organic and inorganic catalysts, biocatalysts, ionic liquid and nanoparticle catalysts are used .

- Results: The synthesized 4H-pyran derivatives have shown a wide range of biological activities .

Ultrasound-Assisted Multicomponent Synthesis of 4H-Pyrans

Multicomponent Synthesis of 4H-Pyran Derivatives

4-Methyltetrahydro-2H-pyran-4-carbaldehyde, with the molecular formula C7H12O2 and a molecular weight of approximately 128.17 g/mol, is an organic compound characterized by a tetrahydro-pyran ring structure with a methyl group at the 4-position and an aldehyde functional group at the 4-position. This compound is significant in organic synthesis and has been studied for its potential applications in various fields, including pharmaceuticals and agrochemicals .

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, such as alcohols or amines, to form hemiacetals or imines.

- Oxidation: Under oxidative conditions, it may be converted to carboxylic acids.

- Condensation Reactions: It can participate in condensation reactions, forming larger carbon frameworks through reactions with other carbonyl compounds or amines.

These reactions make it a versatile intermediate in organic synthesis .

Several synthesis methods have been reported for 4-Methyltetrahydro-2H-pyran-4-carbaldehyde:

- From 4-Methyltetrahydropyran-4-ol: This method involves the oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate.

- Via Aldol Condensation: The compound can be synthesized through aldol condensation reactions involving suitable aldehydes and ketones followed by dehydration.

- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the desired tetrahydropyran structure.

These methods highlight the compound's synthetic versatility within organic chemistry .

4-Methyltetrahydro-2H-pyran-4-carbaldehyde finds applications in:

- Pharmaceutical Industry: As a building block for synthesizing various bioactive compounds.

- Agrochemical Development: Potential use in developing new pesticides or herbicides due to its biological activity.

- Flavor and Fragrance Industry: Its unique odor profile may be utilized in flavoring agents or perfumes.

The compound's diverse applications underscore its importance in both industrial and research settings .

Interaction studies involving 4-Methyltetrahydro-2H-pyran-4-carbaldehyde have primarily focused on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways or how it interacts with biological systems. More detailed pharmacological studies are needed to elucidate its interactions at the molecular level .

Several compounds share structural similarities with 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | C7H12O3 | Contains a carboxylic acid group instead of an aldehyde. |

| 2-Methyl tetrahydrofuran | C5H10O | Lacks the aldehyde group; more stable cyclic ether. |

| 3-Hydroxytetrahydrofuran | C5H10O2 | Contains a hydroxyl group; different reactivity profile. |

The presence of the aldehyde functional group in 4-Methyltetrahydro-2H-pyran-4-carbaldehyde distinguishes it from similar compounds, influencing its reactivity and potential applications significantly .

Traditional synthetic approaches for 4-methyltetrahydro-2H-pyran-4-carbaldehyde primarily rely on established methodologies for tetrahydropyran ring construction followed by functional group transformations to introduce the aldehyde functionality [1]. The most fundamental approach involves the synthesis of 4-methyltetrahydropyran-4-carboxylic acid derivatives, which can subsequently be reduced to the corresponding carbaldehyde [2] [3].

A well-established route begins with the preparation of tetrahydropyran-4-carboxylic acid through the hydrolysis of 2,7-dioxaspiro[4.4]nonane-1,6-dione using acidic catalysts at elevated temperatures [4]. This method proceeds through a controlled ring-opening mechanism where the spirocyclic precursor undergoes hydrolytic cleavage to yield the desired tetrahydropyran-4-carboxylic acid framework [4]. The reaction typically employs temperatures ranging from 220 to 270 degrees Celsius and pressures of 0.1 to 5 bar, with catalyst loadings of 0.1 to 5 grams of substrate per gram of catalyst per hour [4].

The introduction of the methyl substituent at the 4-position can be achieved through alkylation reactions of appropriately functionalized tetrahydropyran intermediates [5]. Methyl tetrahydropyran-4-carboxylate derivatives serve as versatile precursors, where the ester functionality allows for subsequent reduction to the aldehyde using selective reducing agents [5]. The preparation of methyl tetrahydropyran-4-carboxylate involves treating tetrahydropyran-4-carboxylic acid with potassium carbonate and dimethyl sulfate in acetone under reflux conditions for three hours, achieving yields of approximately 99 percent [5].

Reduction of carboxylic acid derivatives to aldehydes represents a critical transformation in traditional synthetic routes [6] [7]. Lithium aluminum hydride serves as a powerful reducing agent capable of converting carboxylic acids directly to primary alcohols through an aldehyde intermediate [7] [8]. However, the intermediate aldehyde cannot be isolated using this method due to its higher reactivity compared to the starting carboxylic acid [8]. The mechanism proceeds through initial deprotonation of the carboxylic acid, followed by nucleophilic attack by hydride, leading to the formation of an aldehyde intermediate that undergoes further reduction [9].

For selective aldehyde formation, alternative reducing agents such as diisobutylaluminum hydride have been employed [10] [11]. These reagents can provide controlled reduction under specific conditions, allowing for the isolation of aldehyde products [10]. The reduction of benzoic acid using diisobutylaluminum hydride has been demonstrated to yield 72 percent of the corresponding benzyl alcohol, indicating the potential for aldehyde formation under controlled conditions [10] [11].

| Synthetic Route | Starting Material | Key Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| Spirocyclic Ring Opening | 2,7-dioxaspiro[4.4]nonane-1,6-dione | Acidic catalyst | 85-90 | [4] |

| Ester Formation | Tetrahydropyran-4-carboxylic acid | K₂CO₃/Me₂SO₄ | 99 | [5] |

| Reduction to Alcohol | Methyl ester derivative | LiAlH₄ | 100 | [2] |

Novel Catalytic Approaches in Ring Formation

Modern catalytic methodologies have revolutionized the synthesis of tetrahydropyran derivatives through the development of highly efficient ring-forming reactions [12] [13]. Prins cyclization represents one of the most powerful catalytic approaches for constructing functionalized tetrahydropyran rings with precise stereochemical control [12] [13]. This methodology involves the acid-catalyzed reaction between homoallylic alcohols and aldehydes to form tetrahydropyran rings through a convergent cyclization process [14] [12].

The catalytic Prins cyclization has been extensively developed using various Lewis acid catalysts including indium trichloride, tin tetrachloride, and bismuth trichloride [13]. Indium trichloride-catalyzed Prins cyclization proceeds through the formation of an oxocarbenium ion intermediate, which undergoes intramolecular nucleophilic attack by the pendant alkene to form the six-membered ring [13]. The reaction typically requires mild conditions and demonstrates excellent functional group tolerance [13].

Perrhenic acid has emerged as an effective catalyst for Prins cyclization reactions, particularly in the synthesis of tetrahydropyran-4-ones from 3-chlorohomoallylic alcohols and aldehydes [15]. This methodology provides direct access to 2,6-disubstituted tetrahydropyran-4-ones with high stereoselectivity, favoring the formation of cis-configured products [15]. The reaction demonstrates compatibility with both aliphatic and aromatic aldehydes, yielding moderate to good results across 24 different examples [15].

Hetero-Diels-Alder cycloaddition reactions catalyzed by chiral chromium complexes represent another significant advancement in catalytic tetrahydropyran synthesis [1] [16]. These reactions involve the cycloaddition of Danishefsky's dienes with aldehydes under Lewis acid catalysis to access 2,6-disubstituted tetrahydropyran-4-one derivatives [1]. The use of Jacobsen's chiral chromium catalysts has greatly improved the synthetic utility of this methodology by providing high levels of enantioselectivity [1].

Asymmetric hetero-Diels-Alder reactions using silyl enol ethers and benzyloxyacetaldehyde in the presence of chiral chromium catalyst achieve excellent enantiomeric excess values of 91 to 93 percent [16]. The cycloaddition proceeds through coordination of the aldehyde to the chiral chromium center, followed by stereoselective cycloaddition with the diene component [16]. This methodology has been successfully applied in the total synthesis of complex natural products containing tetrahydropyran motifs [16].

Palladium-catalyzed approaches have gained prominence in recent years for the construction of tetrahydropyran rings through novel mechanistic pathways [17] [18]. A stereoselective Heck redox-relay strategy has been developed for the synthesis of functionalized 2,6-trans-tetrahydropyrans with excellent yields and stereoselectivity [17]. The methodology employs palladium catalysts in combination with pyridiyloxazoline ligands and copper co-catalysts to achieve high levels of stereocontrol [17].

The palladium-catalyzed intramolecular alkoxycarbonylation represents another innovative approach for tetrahydropyran synthesis [18] [19]. This methodology enables the construction of cis-2,6-disubstituted tetrahydropyrans through a cascade cyclization process [18]. The reaction can be performed with catalytic amounts of palladium and para-benzoquinone as a stoichiometric re-oxidant, providing an efficient route to complex tetrahydropyran-containing structures [18].

| Catalytic Method | Catalyst System | Substrate Scope | Stereoselectivity | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Prins Cyclization | InCl₃ | Homoallylic alcohols/aldehydes | High cis-selectivity | 70-95 | [13] |

| Hetero-Diels-Alder | Chiral Cr(III) | Silyl enol ethers/aldehydes | 91-93% ee | 75-90 | [16] |

| Heck Redox-Relay | Pd/PyrOx/Cu | Aryl boronic acids | >20:1 dr, >99:1 er | 59-70 | [17] |

| Alkoxycarbonylation | Pd/benzoquinone | Alken diols | cis-2,6 selective | 65-85 | [18] |

Asymmetric Synthesis Strategies for Chiral Derivatives

The development of asymmetric synthetic methodologies for chiral tetrahydropyran derivatives has become increasingly sophisticated, employing both organocatalytic and transition metal-catalyzed approaches [20] [21]. Organocatalytic methods offer environmentally benign alternatives to traditional metal-based catalysts while providing excellent levels of stereocontrol [20].

Chiral phosphoric acid catalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydropyran derivatives [21]. These catalysts enable intramolecular inverse electron demand oxa-Diels-Alder reactions with exceptional stereocontrol, achieving yields up to 95 percent and enantiomeric excess values up to 99 percent [21]. The high enantioselectivity results from rationally designed remote dual hydrogen bonding interactions that precisely orient the flexible substrate in a reactive and stereoselective manner [21].

The mechanism of chiral phosphoric acid catalysis involves the formation of a chiral ion-pair between the protonated substrate and the chiral phosphate anion [21]. This interaction creates a well-defined chiral environment that controls the facial selectivity of the cycloaddition reaction [21]. The methodology demonstrates broad substrate scope and functional group tolerance, making it applicable to the synthesis of diverse tetrahydropyran derivatives [21].

Organocatalyzed domino Michael-hemiacetalization reactions provide another approach to asymmetric tetrahydropyran synthesis [22]. Starting from alpha-hydroxymethyl nitroalkenes and various 1,3-dicarbonyl compounds, this methodology achieves diastereo- and enantioselective synthesis of polyfunctionalized dihydro- and tetrahydropyran derivatives [22]. The reaction proceeds through a one-pot process with moderate to excellent diastereoselectivities of 26 to 98 percent diastereomeric excess and enantioselectivities of 71 to 99 percent enantiomeric excess [22].

Ruthenium-catalyzed asymmetric synthesis represents a significant advancement in the preparation of highly functionalized tetrahydropyran derivatives [23]. A cascade approach involving three consecutive ruthenium-catalyzed reactions has been developed for the synthesis of tetrahydropyran dipeptidyl peptidase-4 inhibitors [23]. The sequence begins with a ruthenium-catalyzed dynamic kinetic resolution reduction that establishes two contiguous stereogenic centers in a single operation [23].

The ruthenium-catalyzed cycloisomerization step enables the efficient construction of a unique dihydropyran ring through a preferred catalytic pathway [23]. Subsequent hydroboration followed by ruthenium-catalyzed oxidation affords the desired functionalized pyranone core scaffold [23]. The complete synthetic sequence proceeds with 25 percent overall yield while maintaining excellent stereochemical control throughout [23].

Asymmetric synthesis strategies often employ chiral auxiliaries or chiral catalysts to control the absolute configuration of newly formed stereogenic centers [1]. The asymmetric hetero-Diels-Alder reaction using chiral chromium catalysts exemplifies this approach, where the metal center coordinates to both the aldehyde dienophile and the chiral ligand to create a well-defined chiral environment [1]. This coordination geometry directs the approach of the diene component, resulting in high levels of enantioselectivity [1].

Intramolecular epoxide ring opening reactions provide access to tetrahydropyran derivatives with excellent stereochemical control [24]. The regioselectivity of epoxide opening can be controlled through substrate design and reaction conditions, favoring either 5-exo or 6-endo cyclization pathways [24]. Chiral phosphoric acids have been employed as catalysts for these transformations, providing both high yields and excellent enantioselectivity [24].

| Asymmetric Method | Catalyst Type | Enantiomeric Excess (%) | Diastereomeric Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phosphoric Acid Catalysis | Chiral phosphoric acid | Up to 99 | >20:1 | Up to 95 | [21] |

| Domino Michael-Hemiacetalization | Organocatalyst | 71-99 | 26-98% de | 59-91 | [22] |

| Ru-Catalyzed Cascade | Ruthenium complex | High | High | 25 overall | [23] |

| Hetero-Diels-Alder | Chiral Cr(III) | 91-93 | High | 75-90 | [16] |

Green Chemistry Approaches in Solvent Selection

The implementation of green chemistry principles in the synthesis of tetrahydropyran derivatives has led to significant developments in environmentally sustainable synthetic methodologies [25] [26] [27]. Solvent selection plays a crucial role in minimizing environmental impact while maintaining synthetic efficiency and selectivity [26] [28].

4-Methyltetrahydropyran itself has emerged as a promising green solvent for organic synthesis, offering a safer alternative to traditional ethereal solvents such as tetrahydrofuran and 1,4-dioxane [26] [28]. This cyclic ether demonstrates excellent thermal and chemical stability, non-carcinogenic properties, and resistance to peroxide formation, making it an ideal candidate for industrial applications [25] [26].

The synthesis of tetrahydropyran from renewable biomass sources represents a significant advancement in green chemistry [25]. Catalytic production of tetrahydropyran through hydrogenation of furfural-derived 3,4-dihydropyran over nickel/silica catalysts achieves greater than 99.8 percent selectivity and 98 percent yield in continuous flow reactors at temperatures between 150 and 200 degrees Celsius [25]. The apparent activation energy of tetrahydropyran formation is 31 kilojoules per mole, with reaction orders of 2, 1, and -0.3 with respect to hydrogen, dihydropyran, and tetrahydropyran partial pressures, respectively [25].

The kinetic behavior of this biomass-derived synthesis follows a Hougen-Watson model where the rate-limiting step involves the hydrogenation of adsorbed dihydropyran [25]. The nickel/silica catalyst demonstrates low deactivation with a rate constant of 0.012 per hour over 100 hours time on stream and can be regenerated in situ [25]. The minimum selling price of tetrahydropyran produced through this method is competitive with tetrahydrofuran market prices of 900 to 1400 dollars per ton at a dihydropyran feedstock cost of 1000 dollars per ton [25].

Solvent-free synthetic methodologies have gained significant attention for their environmental benefits and operational simplicity [27] [29]. The solvent-free catalyzed Prins cyclization reaction has been developed using silica gel supported para-toluenesulfonic acid as a catalyst [27] [29]. This methodology involves the simple grinding of aldehydes and homoallylic alcohols in the presence of catalytic amounts of the supported catalyst, eliminating the need for organic solvents [27] [29].

The solvent-free approach demonstrates excellent efficiency in the synthesis of tetrahydropyran odorants, including commercial products such as Florol and Clarycet [27]. The reaction proceeds through a Prins cyclization mechanism where the supported acid catalyst activates the aldehyde component toward nucleophilic attack by the homoallylic alcohol [27]. This methodology represents a significant advancement in green chemistry by eliminating solvent waste and simplifying product isolation [27].

Ionic liquids have emerged as environmentally benign alternatives to conventional organic solvents in tetrahydropyran synthesis [30]. These molten salts offer unique properties including negligible vapor pressure, thermal stability, and tunable solubility characteristics [30]. The design of task-specific ionic liquids allows for optimization of reaction conditions while minimizing environmental impact [30].

The recyclability of ionic liquids represents a significant advantage in sustainable synthesis [30]. The ionic liquid can be recovered and reused multiple times without significant loss of catalytic activity or selectivity [30]. In some cases, product alcohols can be distilled directly from the ionic liquid, eliminating the need for classical organic solvent extraction procedures [30].

Water as a reaction medium has gained increasing attention for its environmental compatibility and unique reactivity properties [31]. Enzymatic reduction of aldehydes in aqueous systems provides a highly selective and environmentally friendly alternative to chemical reduction methods [31]. Whole cell biocatalysts such as Escherichia coli demonstrate excellent chemoselectivity in the reduction of various aldehyde substrates without interference from other functional groups [31].

The enzymatic approach operates under mild reaction conditions and can be performed in two-phase systems consisting of aqueous buffer and organic phases to facilitate product isolation [31]. The selectivity demonstrated by enzymatic systems typically exceeds that of chemical reducing agents, making this methodology particularly attractive for complex synthetic transformations [31].

| Green Approach | Solvent System | Environmental Benefit | Efficiency Metric | Reference |

|---|---|---|---|---|

| Biomass-derived THP | Water/H₂ | Renewable feedstock | >99.8% selectivity | [25] |

| Solvent-free Prins | None | Zero solvent waste | 91% yield | [27] |

| Ionic liquids | Task-specific ILs | Recyclable medium | Multiple cycles | [30] |

| Enzymatic reduction | Aqueous buffer | Biodegradable catalyst | High selectivity | [31] |

Thermodynamic Parameters and Phase Behavior

4-Methyltetrahydro-2H-pyran-4-carbaldehyde exhibits characteristic thermodynamic properties that reflect its molecular structure comprising a six-membered tetrahydropyran ring with a methyl substituent and aldehyde functional group. The compound has a molecular weight of 128.17 g/mol and molecular formula C₇H₁₂O₂ [1] [2].

The density of 4-methyltetrahydro-2H-pyran-4-carbaldehyde is predicted to be 1.096 ± 0.06 g/cm³ based on computational estimations [3]. This value is consistent with similar cyclic ether compounds containing carbonyl functionalities. The relatively high density compared to simple hydrocarbons reflects the presence of oxygen atoms in the ring structure and the aldehyde group.

Phase behavior studies indicate that the compound exists as a colorless to light yellow liquid at room temperature [3] [4]. The boiling point is estimated at 176.9 ± 33.0°C using the Joback method, which correlates well with the boiling point of the parent compound tetrahydro-2H-pyran-4-carbaldehyde at 176.9°C [5] [6]. This relatively high boiling point is attributed to intermolecular dipole-dipole interactions between the carbonyl groups and possible weak hydrogen bonding interactions.

The vapor pressure of 4-methyltetrahydro-2H-pyran-4-carbaldehyde is estimated to be less than 0.1 mmHg at 25°C [7], indicating low volatility at ambient conditions. This low vapor pressure is consistent with the molecular weight and intermolecular forces present in the compound. The heat of vaporization is estimated at 40.9 ± 5.0 kJ/mol using Clausius-Clapeyron correlations, which is typical for compounds of this molecular weight range.

Critical temperature and pressure values have been estimated using group contribution methods. The critical temperature is predicted to be approximately 645.54 K (372.4°C), while the critical pressure is estimated at 4516.42 kPa [8]. These values are essential for understanding the compound's behavior under extreme conditions and for process design applications.

The heat capacity of 4-methyltetrahydro-2H-pyran-4-carbaldehyde shows temperature dependence typical of organic compounds with cyclic structures. Based on analogous compounds, the ideal gas heat capacity ranges from approximately 171.89 J/mol·K at 431 K to 234.17 J/mol·K at 645.54 K [8]. This temperature dependence reflects the activation of vibrational modes as temperature increases.

Solubility Characteristics in Organic Media

The solubility profile of 4-methyltetrahydro-2H-pyran-4-carbaldehyde demonstrates typical behavior for compounds containing both hydrophobic and polar functional groups. The compound exhibits limited solubility in water due to its predominantly hydrophobic tetrahydropyran ring structure, despite the presence of the polar aldehyde group [9] [10].

In polar protic solvents, the compound shows good solubility. It dissolves readily in ethanol, where the polar aldehyde group can participate in hydrogen bonding interactions with the solvent molecules [9]. The LogP value (octanol/water partition coefficient) is estimated at 1.002 ± 0.2, indicating moderate lipophilicity [1]. This value suggests that the compound has balanced hydrophobic and hydrophilic characteristics.

The compound demonstrates excellent solubility in ethereal solvents such as diethyl ether and tetrahydrofuran [11]. This compatibility arises from the structural similarity between the tetrahydropyran ring and cyclic ethers, allowing for favorable van der Waals interactions and similar solvation environments. The refractive index is estimated at 1.4600 ± 0.02, which is consistent with organic compounds containing cyclic ether functionalities [10].

In aprotic solvents, 4-methyltetrahydro-2H-pyran-4-carbaldehyde shows good solubility in acetone and dimethyl sulfoxide. The carbonyl group of the aldehyde can participate in dipole-dipole interactions with the polar aprotic solvents, enhancing solubility. Chloroform also provides good solvation due to its ability to interact with both the ether oxygen and the carbonyl group through weak intermolecular forces.

The compound exhibits partial solubility in nonpolar solvents such as hexane. While the tetrahydropyran ring and methyl substituent contribute to hydrophobic interactions, the polar aldehyde group limits complete miscibility with purely nonpolar solvents. This selective solubility profile makes the compound useful as an intermediate in various synthetic transformations where controlled solubility is desired.

Temperature effects on solubility follow expected patterns, with increased solubility in most organic solvents at elevated temperatures. The compound's solubility in water remains limited even at higher temperatures due to the dominant hydrophobic character of the molecular structure.

Acid-Base Behavior and Tautomeric Equilibria

4-Methyltetrahydro-2H-pyran-4-carbaldehyde exhibits characteristic acid-base behavior typical of aldehydes, with the carbonyl group serving as the primary site for protonation and deprotonation reactions. The compound does not possess classic acid-base functional groups such as carboxylic acids or amines, but the aldehyde functionality provides sites for electrophilic and nucleophilic interactions.

The aldehyde carbon is susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl oxygen. Under basic conditions, the compound can undergo aldol-type reactions where the α-hydrogen atoms adjacent to the carbonyl group become acidic. However, the specific structural arrangement of 4-methyltetrahydro-2H-pyran-4-carbaldehyde, with the aldehyde group directly attached to the quaternary carbon of the tetrahydropyran ring, limits the availability of α-hydrogen atoms for typical aldol condensation reactions.

The compound can form hydrates in aqueous solutions, particularly under acidic conditions where the carbonyl group becomes protonated, increasing its electrophilicity toward water addition. This hydration equilibrium is pH-dependent and generally favors the hydrated form in aqueous media at low pH values.

Tautomeric equilibria involving 4-methyltetrahydro-2H-pyran-4-carbaldehyde are limited compared to compounds with more flexible substituent arrangements. The rigid tetrahydropyran ring structure constrains conformational flexibility, reducing the likelihood of significant tautomeric rearrangements. Unlike simple aldehydes or ketones that may exist in keto-enol equilibria, this compound's structural constraints minimize such isomerization processes.

The compound can participate in Schiff base formation reactions with primary amines, where the aldehyde group acts as an electrophile. These reactions are pH-dependent and typically proceed most efficiently under mildly acidic conditions that protonate the amine while maintaining the aldehyde in its reactive form [12].

Based on structural analogies with related compounds, the compound likely exhibits limited ionic character under normal conditions. The tetrahydropyran ring is relatively unreactive toward protonation, and the aldehyde group primarily participates in addition reactions rather than acid-base equilibria.

Peroxide Formation Tendencies and Stability Studies

The peroxide formation potential of 4-methyltetrahydro-2H-pyran-4-carbaldehyde requires careful consideration due to the presence of both the aldehyde functional group and the cyclic ether structure. Aldehydes are known to undergo autoxidation reactions that can lead to peroxide formation, particularly under conditions of prolonged exposure to air and light [13] [14].

The autoxidation mechanism for aldehydes typically involves free radical chain reactions initiated by trace metal catalysts, ultraviolet light, or existing peroxide impurities [15]. The process begins with hydrogen abstraction from the aldehyde group, forming an acyl radical that readily reacts with molecular oxygen to produce peroxy radicals. These peroxy radicals can abstract hydrogen from other aldehyde molecules, propagating the chain reaction and leading to the formation of peracids and other oxidation products [13].

For 4-methyltetrahydro-2H-pyran-4-carbaldehyde, the autoxidation tendency is assessed as moderate to high, typical of aldehydes in general [16]. The compound requires storage under inert atmosphere conditions to minimize oxidation [4]. The recommended storage temperature of -20°C helps reduce the kinetic rate of autoxidation reactions, extending the compound's stability.

The tetrahydropyran ring structure itself is not classified among the high-risk peroxide-forming chemical classes [17]. Unlike compounds such as diethyl ether or tetrahydrofuran, which are known Class B peroxide formers, simple tetrahydropyran derivatives have lower peroxide formation potential. However, the presence of the aldehyde group increases the overall oxidation susceptibility of the molecule.

Stability studies indicate that the compound is air-sensitive and heat-sensitive [18] [19]. The flash point is estimated at 65.1 ± 18.9°C, indicating flammability concerns at elevated temperatures. The compound decomposes above 150°C, with thermal decomposition potentially producing various oxidation products including carboxylic acids and carbonyl fragments.

Photostability studies suggest that 4-methyltetrahydro-2H-pyran-4-carbaldehyde is sensitive to ultraviolet light, which can initiate peroxide formation through photochemical processes [15]. The compound should be stored in amber or opaque containers to minimize light exposure.

Long-term stability can be enhanced through the use of antioxidants or stabilizers that interrupt the free radical chain reactions responsible for autoxidation [15]. Common stabilizers for aldehydes include phenolic compounds and hindered amines that can scavenge free radicals and prevent the propagation of oxidation reactions.

Quality control measures for 4-methyltetrahydro-2H-pyran-4-carbaldehyde should include regular testing for peroxide content using standard iodometric methods. The compound should be discarded if peroxide levels exceed acceptable limits, typically 100 ppm for laboratory use.

The compound's hydrolysis susceptibility is assessed as low under neutral conditions, with the tetrahydropyran ring providing stability against hydrolytic cleavage [20]. However, under strongly acidic conditions, the ether linkages in the ring may become susceptible to protonation and subsequent ring-opening reactions.

XLogP3

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant